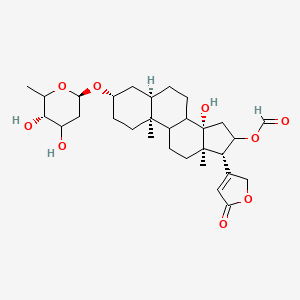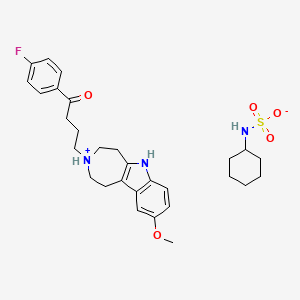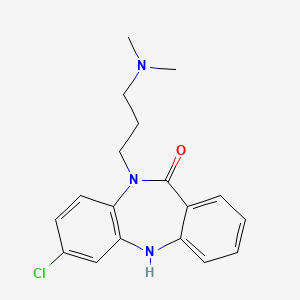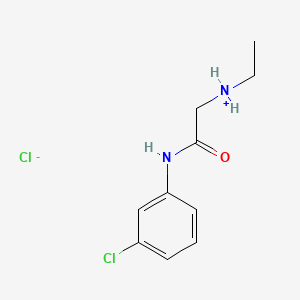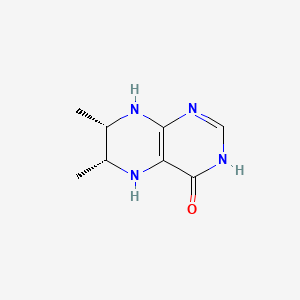![molecular formula C20H36O4Si2 B13749769 2,3-Bis{[tert-butyl(dimethyl)silyl]oxy}-4-methoxybenzaldehyde CAS No. 109971-66-6](/img/structure/B13749769.png)
2,3-Bis{[tert-butyl(dimethyl)silyl]oxy}-4-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-BIS[(TERT-BUTYLDIMETHYLSILYL)OXY]-4-METHOXYBENZALDEHYDE is a complex organic compound that features tert-butyldimethylsilyl (TBDMS) protecting groups. These groups are commonly used in organic synthesis to protect hydroxyl functionalities due to their stability under various reaction conditions . The compound also contains a methoxy group and an aldehyde functional group, making it versatile for various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-BIS[(TERT-BUTYLDIMETHYLSILYL)OXY]-4-METHOXYBENZALDEHYDE typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or N-methylimidazole . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The methoxy group and aldehyde functionality are introduced through subsequent steps involving methylation and formylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and scalability of the synthesis . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,3-BIS[(TERT-BUTYLDIMETHYLSILYL)OXY]-4-METHOXYBENZALDEHYDE can undergo various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, OsO₄
Reduction: NaBH₄, LiAlH₄
Substitution: Nucleophiles like RLi, RMgX, RCuLi
Major Products
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Various substituted benzaldehydes
Aplicaciones Científicas De Investigación
2,3-BIS[(TERT-BUTYLDIMETHYLSILYL)OXY]-4-METHOXYBENZALDEHYDE is used in various scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,3-BIS[(TERT-BUTYLDIMETHYLSILYL)OXY]-4-METHOXYBENZALDEHYDE involves its ability to act as both an aldol donor and acceptor in stereocontrolled reactions . The TBDMS groups provide stability to the molecule, allowing it to undergo various transformations without degradation. The methoxy and aldehyde groups participate in nucleophilic and electrophilic reactions, respectively, facilitating the formation of complex structures.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyldimethylsilanol: Used for the protection of hydroxyl groups.
tert-Butyldimethylsilyloxyacetaldehyde: A versatile reagent in synthetic glycobiology.
tert-Butyldimethylsilyl ethers: Commonly used as protecting groups in organic synthesis.
Uniqueness
2,3-BIS[(TERT-BUTYLDIMETHYLSILYL)OXY]-4-METHOXYBENZALDEHYDE is unique due to its combination of TBDMS protecting groups, a methoxy group, and an aldehyde functionality. This combination allows for a wide range of chemical transformations and applications in various fields of research and industry.
Propiedades
Número CAS |
109971-66-6 |
|---|---|
Fórmula molecular |
C20H36O4Si2 |
Peso molecular |
396.7 g/mol |
Nombre IUPAC |
2,3-bis[[tert-butyl(dimethyl)silyl]oxy]-4-methoxybenzaldehyde |
InChI |
InChI=1S/C20H36O4Si2/c1-19(2,3)25(8,9)23-17-15(14-21)12-13-16(22-7)18(17)24-26(10,11)20(4,5)6/h12-14H,1-11H3 |
Clave InChI |
CNZLZKIDHDTMNB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1O[Si](C)(C)C(C)(C)C)OC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


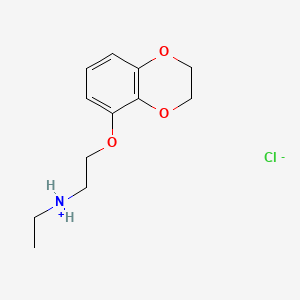
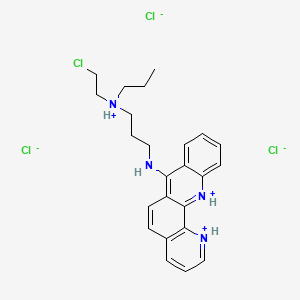
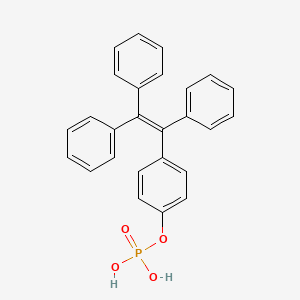
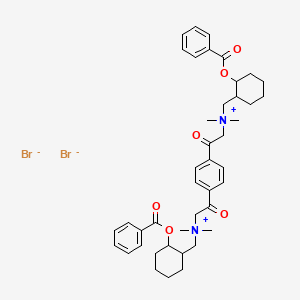
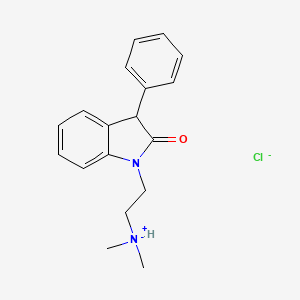
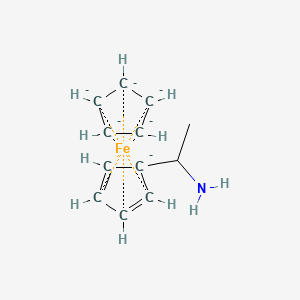
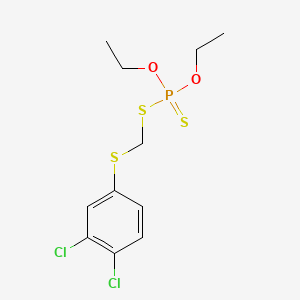
![4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;2-hydroxyethylazanium](/img/structure/B13749729.png)

